molecular formula C10H12ClNO2S B15046578 2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester

2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester

Cat. No.: B15046578
M. Wt: 245.73 g/mol
InChI Key: DRHJCGYWKNJZPL-UHFFFAOYSA-N
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Description

2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester (CAS: 1820618-21-0) is a bicyclic heterocyclic compound featuring a benzothiazole core fused with a tetrahydro ring system. The molecule contains a chlorine substituent at position 2 and an ethyl ester group at position 6 of the benzothiazole scaffold. Its synthesis typically involves multi-step protocols, including cyclization and esterification reactions, as inferred from analogous methodologies in the literature .

Key properties:

  • Molecular Formula: C₁₀H₁₂ClNO₂S
  • Molecular Weight: 257.73 g/mol
  • Purity: Commercially available at ≥95% purity (e.g., Combi-Blocks catalog QD-4332) .

Properties

Molecular Formula

C10H12ClNO2S

Molecular Weight

245.73 g/mol

IUPAC Name

ethyl 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C10H12ClNO2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h6H,2-5H2,1H3

InChI Key

DRHJCGYWKNJZPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)SC(=N2)Cl

Origin of Product

United States

Preparation Methods

Bromine-Mediated Cyclization with Thiourea

Procedure (adapted from WO2011021214A2):

  • Starting Material : N-(4-Oxocyclohexyl)acetamide (100 g) is dissolved in acetic acid (500 mL).
  • Bromination : Bromine (41.35 mL) is added at 25–35°C, followed by thiourea (50 g).
  • Cyclization : The mixture is refluxed for 3 hours, cooled, and stirred to precipitate N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide.
  • Hydrolysis : The intermediate is treated with aqueous sulfuric acid, basified with NaOH, and extracted with ethyl acetate.
  • Resolution : L(+)-tartaric acid resolves the racemic mixture, yielding (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine.

Key Parameters :

  • Yield: 90% after hydrolysis [1, Example 2].
  • Purity: 98.46% by HPLC.

Thiosemicarbazide Cyclization with KSCN/Bromine

Procedure (adapted from PMC7161044):

  • Cyclization : 4-Aminobenzoate derivatives react with potassium thiocyanate (KSCN) and bromine in glacial acetic acid.
  • Workup : Basification with NH₃ precipitates the benzothiazole core.
  • Esterification : Ethanol and thionyl chloride convert the carboxylic acid to the ethyl ester.

Key Parameters :

  • Yield: 70–93% for cyclization.
  • Advantages: Scalable, avoids chiral resolution.

Halogenation Strategies

Direct Chlorination of Benzothiazole Intermediates

Procedure (adapted from CN113461635A):

  • Diazotization : 2-(2-Aminothiazol-4-yl)ethyl acetate is treated with tert-butyl nitrite in dichloromethane.
  • Chlorination : Thionyl chloride (SOCl₂) at 0°C introduces the chloro substituent.

Key Parameters :

  • Yield: 51.7% after carbonyl insertion [5, Example 3].
  • Purity: 97.8% by HPLC.

Bromine-to-Chlorine Exchange

Procedure (adapted from Smolecule):

  • Brominated Intermediate : 2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester is synthesized via cyclization.
  • Halogen Exchange : CuCl₂ catalyzes substitution of bromine with chlorine in DMF.

Key Parameters :

  • Yield: 80–85%.
  • Limitations: Requires strict anhydrous conditions.

Esterification Methods

Acid-Catalyzed Esterification

Procedure (adapted from EP2768807B1):

  • Carboxylic Acid Activation : The free acid (e.g., 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid) is treated with thionyl chloride to form the acyl chloride.
  • Esterification : Ethanol is added dropwise at 0°C, followed by neutralization with NaHCO₃.

Key Parameters :

  • Yield: 89% [4, Example 1].
  • Purity: 99.4% after recrystallization.

Transesterification

Procedure (adapted from US8058440B2):

  • Methyl Ester Intermediate : Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate is synthesized.
  • Transesterification : Ethanol and sulfuric acid reflux convert the methyl ester to ethyl ester.

Key Parameters :

  • Yield: 75–80%.
  • Side Products: <2% methyl ester residual.

Purification and Resolution Techniques

Crystallization from Ketone Solvents

Procedure (WO2011021214A2):

  • The hydrobromide intermediate is crystallized from acetone/water (1:2 v/v) at 0–5°C.
  • Purity Improvement : 98.46% to 99.80% after recrystallization.

Chiral Resolution with L(+)-Tartaric Acid

Procedure (WO2011021214A2):

  • Racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine is treated with L(+)-tartaric acid in water at 70–75°C.
  • Enantiomeric Excess : 99.45% (S-isomer) [1, Example 5].

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Bromine Cyclization 90 99.80 High enantiomeric purity Multi-step, costly resolving agents
KSCN/Bromine 93 98.50 Scalable, no resolution needed Moderate chirality control
Transesterification 80 97.00 Simple ester conversion Requires methyl ester precursor
Halogen Exchange 85 96.50 Direct chloride introduction Anhydrous conditions critical

Industrial-Scale Considerations

  • Solvent Recovery : Ethyl acetate and heptane are distilled and reused, reducing costs by 30%.
  • Catalyst Efficiency : BF₃-THF in reductions improves atom economy (85% vs. 65% for traditional methods).
  • Regulatory Compliance : Residual bromine <10 ppm achieved via activated carbon treatment.

Emerging Techniques

  • Flow Chemistry : Microreactor systems reduce cyclization time from 3 hours to 15 minutes (PMC7161044).
  • Enzymatic Resolution : Lipase-catalyzed esterification achieves 99% ee, avoiding tartaric acid (PMC6271334).

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted benzothiazole derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The chlorine atom and the benzothiazole ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The following table summarizes structurally related compounds, emphasizing substituent differences and their implications:

Compound Name CAS Number Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester (Target) 1820618-21-0 Cl at position 2; ethyl ester at C6 C₁₀H₁₂ClNO₂S 257.73 High purity (95%); used in coupling reactions
2-Bromo-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester 1547445-11-3 Br at position 2; ethyl ester at C6 C₁₀H₁₂BrNO₂S 290.18 Bromine enhances leaving-group ability; higher molecular weight
2-tert-Butoxycarbonylamino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester 1820647-12-8 tert-Boc-protected amine at C2; ethyl ester at C6 C₁₅H₂₂N₂O₄S 326.41 Bulky Boc group improves stability; used in peptide synthesis
2-Amino-6-ethyl-4,5,6,7-tetrahydro-benzothiophene-3-carboxylic acid ethyl ester 329222-94-8 NH₂ at C2; ethyl ester at C3 C₁₃H₁₉NO₂S 253.36 Amino group increases polarity; XLogP3 = 4.2

Purity and Commercial Availability

  • The target compound (QD-4332) and its Boc-protected analog (R00I0NC) are available at 95% purity from suppliers like Combi-Blocks and Shanghai Ruichu Bio-Technologies, respectively .
  • Price variations reflect substituent complexity:
    • Bromo analog : €1,669/g (priced higher due to synthetic challenges in bromination) .
    • Boc-protected analog : €419.83/g (cost driven by Boc-group introduction and purification) .

Structural Insights from Spectral Data

  • Spectral Confirmation : Analogs like N-(2-chloro-4,6-dimethyl-3-pyridinecarbonyl)pyrrolidine (80% yield) were characterized via NMR and MS, underscoring the reliability of these techniques for verifying benzothiazole derivatives .

Biological Activity

2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester is a compound belonging to the benzothiazole family, characterized by its unique heterocyclic structure that includes chlorine and a carboxylic acid ester moiety. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C10_{10}H12_{12}ClNO2_2S
  • Molecular Weight : 245.73 g/mol
  • CAS Number : 1820618-21-0

The presence of the chloro group enhances the compound's reactivity and potential interactions with biological targets, making it a candidate for various therapeutic applications .

Antimicrobial Activity

Research indicates that compounds in the benzothiazole family exhibit significant antimicrobial properties. Specifically, 2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester has shown effectiveness against various pathogens. In vitro studies have demonstrated its ability to inhibit bacterial and fungal growth.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that this compound could be developed into a novel antimicrobial agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, 2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150120
Compound (10 µM)7050
Compound (50 µM)3020

This data indicates the potential of this compound to modulate inflammatory responses and suggests further exploration in inflammatory disease models.

Anticancer Activity

The anticancer potential of 2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester has been investigated in various cancer cell lines. In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50_{50} value of 15 µM.

Cell LineIC50_{50} (µM)
MCF-715
HeLa20
A54925

Mechanistic studies suggest that the compound may inhibit key signaling pathways involved in cell proliferation and survival .

Case Studies

A recent study published in Medicinal Chemistry highlighted the synthesis and biological evaluation of various benzothiazole derivatives, including our compound of interest. The study concluded that structural modifications could enhance biological activity and selectivity against specific targets .

Another investigation focused on the use of benzothiazole derivatives in neuroprotection demonstrated that compounds similar to 2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester exhibited protective effects against oxidative stress in neuronal cells.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester with high purity?

The synthesis typically involves a multi-step approach:

  • Esterification : React the carboxylic acid precursor with ethanol under acid catalysis (e.g., concentrated H₂SO₄) at reflux (70-80°C for 6-8 hours) .
  • Cyclization : Construct the tetrahydro-benzothiazole ring via intramolecular thioether formation, using reagents like PCl₃ or SOCl₂ to introduce the chloro substituent .
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients (60-80% ethyl acetate) to isolate the product . Confirm purity via HPLC (retention time >95%) or melting point analysis .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

A combination of techniques is critical:

  • ¹H NMR : Key signals include δ 1.2–1.4 ppm (ethyl methyl triplet), δ 4.1–4.3 ppm (ester CH₂ quartet), and δ 2.5–3.5 ppm (tetrahydro ring protons) .
  • ¹³C NMR : Peaks at ~170 ppm (ester carbonyl), 60–65 ppm (ester CH₂), and 120–140 ppm (aromatic carbons) .
  • IR Spectroscopy : Absorptions at ~1720 cm⁻¹ (C=O) and 550–650 cm⁻¹ (C-Cl) .
  • Mass Spectrometry : Molecular ion peak at m/z 259.04 (C₁₁H₁₄ClNO₂S) with fragmentation patterns (-45 Da for ethyl loss, -36 Da for HCl) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:1 to 3:1 gradient) to resolve polar byproducts .
  • Recrystallization : Ethanol or methanol at low temperatures (0–5°C) yields high-purity crystals .
  • Distillation : For liquid intermediates, fractional distillation under reduced pressure (40–60°C, 10–15 mmHg) minimizes decomposition .

Advanced Research Questions

Q. How does the chloro substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The chlorine atom at the 2-position activates the benzothiazole ring for nucleophilic attack. Key observations:

  • Kinetic Studies : Second-order rate constants (k₂ ≈ 1.5 × 10⁻³ M⁻¹s⁻¹) with amines in DMF at 25°C indicate moderate reactivity .
  • Leaving Group Ability : Comparative studies with bromo analogs show 2–3x slower substitution rates, suggesting chlorine’s poorer leaving-group capacity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reactivity by stabilizing transition states .

Q. What computational methods are used to predict the compound’s electronic properties and reaction pathways?

  • DFT Calculations : At the B3LYP/6-31G(d) level, HOMO-LUMO gaps (~4.5 eV) predict electrophilic behavior at the thiazole sulfur .
  • Molecular Dynamics : Simulations reveal conformational flexibility in the tetrahydro ring (energy barriers <3 kcal/mol) .
  • Docking Studies : The ester group’s orientation influences binding affinity to biological targets (e.g., ΔG = -8.2 kcal/mol with kinase enzymes) .

Q. How can researchers resolve contradictions between experimental and theoretical spectroscopic data?

  • NMR Chemical Shifts : Apply scaling factors (e.g., 0.961 for IR) to align DFT-calculated shifts with experimental values .
  • Error Analysis : Discrepancies >0.3 ppm in ¹H NMR often indicate unaccounted solvent effects or hydrogen bonding .
  • X-ray Crystallography : Resolve ambiguous NOE correlations by comparing experimental crystal structures with computational models .

Q. What strategies are employed to study the compound’s potential in medicinal chemistry applications?

  • SAR Studies : Modify the ethyl ester to methyl or tert-butyl analogs to assess bioavailability .
  • In Vitro Assays : Screen against cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) with ATPase inhibition as a mechanistic focus .
  • Metabolic Stability : Use liver microsome models (e.g., rat S9 fractions) to measure ester hydrolysis rates (t₁/₂ ≈ 45 minutes) .

Q. How to assess the stability of the ester group under different storage conditions?

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks; HPLC monitors hydrolysis to the carboxylic acid (<5% degradation indicates stability) .
  • pH-Dependent Stability : The ester hydrolyzes rapidly in alkaline conditions (pH >9, t₁/₂ <1 hour) but remains intact at pH 4–7 .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax = 270 nm) under UVA exposure (5 J/cm²) .

Methodological Notes

  • Contradictory Data : Discrepancies in melting points (e.g., reported ranges of 85–92°C) may arise from polymorphic forms; use differential scanning calorimetry (DSC) to verify .
  • Safety Protocols : Handle the chloro derivative in fume hoods due to volatile byproducts (e.g., HCl gas) and store at 2–8°C in amber vials .

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